molecular formula C22H20N2O3 B3150703 N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea CAS No. 692732-88-0

N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea

Cat. No.: B3150703
CAS No.: 692732-88-0
M. Wt: 360.4 g/mol
InChI Key: MYGHBGNGZHAVMI-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea is an organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with dibenzylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

While specific industrial production methods for N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated benzodioxole derivatives.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.

    N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide: Exhibits anti-inflammatory and cytotoxic activities.

    1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine: A secondary amine with potential therapeutic applications.

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea is unique due to its specific combination of a benzodioxole ring and a dibenzylurea moiety. This structural arrangement allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,1-dibenzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-22(23-19-11-12-20-21(13-19)27-16-26-20)24(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHBGNGZHAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231983
Record name N′-1,3-Benzodioxol-5-yl-N,N-bis(phenylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692732-88-0
Record name N′-1,3-Benzodioxol-5-yl-N,N-bis(phenylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692732-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-1,3-Benzodioxol-5-yl-N,N-bis(phenylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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